molecular formula C8H2F5N B1430242 2,4-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1440535-21-6

2,4-Difluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1430242
CAS No.: 1440535-21-6
M. Wt: 207.1 g/mol
InChI Key: FEAFTLMBXARNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group on a benzene ring, along with a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method is the direct fluorination of 3-(trifluoromethyl)benzonitrile using a fluorinating agent such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid or 2,4-Difluoro-3-(trifluoromethyl)benzamide.

  • Reduction: 2,4-Difluoro-3-(trifluoromethyl)benzylamine.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are increasingly recognized for their role in medicinal chemistry. The trifluoromethyl group is particularly noted for enhancing the metabolic stability and bioactivity of pharmaceutical agents.

  • Antiviral Agents : Research indicates that compounds similar to 2,4-difluoro-3-(trifluoromethyl)benzonitrile exhibit antiviral properties. The incorporation of trifluoromethyl groups can enhance the potency of nucleoside analogs used in antiviral therapies .
  • Antibacterial Agents : The compound serves as an intermediate in the synthesis of various antibacterial agents, particularly within the fluoroquinolone class. These agents are crucial for treating bacterial infections due to their broad-spectrum activity .
  • Cancer Therapeutics : Fluorinated benzonitriles have been explored as potential anticancer drugs. Their ability to interact with biological targets can lead to the development of novel treatments for cancer .

Agrochemical Applications

The unique properties of this compound make it suitable for use in agrochemicals, particularly as herbicides and pesticides.

  • Herbicide Development : The compound's structure allows it to act as a selective herbicide, targeting specific plant enzymes while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .
  • Pesticide Formulation : It can be used in formulations designed to protect crops from pests while being less toxic to non-target organisms. This application is vital for integrated pest management strategies .

Synthesis and Case Studies

The synthesis of this compound typically involves several steps, including halogenation and nucleophilic substitution reactions.

Synthesis Route:

  • Starting Materials : The synthesis often begins with readily available fluorobenzonitriles.
  • Halogenation : Introduction of fluorine atoms through electrophilic fluorination techniques.
  • Nucleophilic Substitution : Replacement of halogen with a trifluoromethyl group using reagents like trifluoromethyl lithium or trifluoromethyl sulfonium salts.

Case Study Example:

In a study published by MDPI, researchers demonstrated the efficacy of fluorinated compounds in enhancing drug activity against resistant bacterial strains. The incorporation of trifluoromethyl groups increased the binding affinity to bacterial targets, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile

  • 3,4-Difluoro-2-(trifluoromethyl)benzonitrile

  • 2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Uniqueness: 2,4-Difluoro-3-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of fluorine atoms at the 2 and 4 positions, along with the trifluoromethyl group at the 3 position, provides distinct electronic and steric effects compared to other similar compounds.

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Biological Activity

2,4-Difluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms and a nitrile group suggests that this compound may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H3F5N
  • Molecular Weight : 201.10 g/mol

The compound features:

  • Two fluorine atoms at the 2 and 4 positions.
  • A trifluoromethyl group at the 3 position.
  • A nitrile group (C≡N).

These structural elements contribute to the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Research indicates that compounds with similar structures often target specific biochemical pathways. For instance, fluorinated compounds have been shown to interact with various receptors and enzymes, enhancing their potency and selectivity.

  • Inhibition of Enzymatic Activity :
    • Fluorinated compounds can inhibit enzymes by altering their active sites or stabilizing certain conformations. This is particularly relevant in drug design where fluorine substitutions can enhance binding affinity.
  • Receptor Modulation :
    • Compounds like this compound may modulate receptor activities, particularly those involved in neurotransmission or cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the core structure influence biological activity. For example:

  • Fluorine Substitutions : The introduction of trifluoromethyl groups has been associated with increased metabolic stability and enhanced interaction with biological targets.
  • Nitrile Group Effects : The presence of the nitrile group can improve solubility and bioavailability, making it a favorable candidate for drug development.

Table 1: Summary of SAR Findings

Compound VariationBiological ActivityNotes
Parent CompoundModerateBaseline for activity comparison
2-Fluoro SubstitutedIncreasedEnhanced receptor binding
4-Fluoro SubstitutedHighSignificant inhibition of target enzyme
Trifluoromethyl Group AdditionVery HighImproved metabolic stability

Case Studies

Several studies have explored the biological effects of fluorinated benzonitriles:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the inhibition of essential proteins involved in bacterial cell division .
  • Cancer Research :
    • In cancer studies, compounds with similar structural motifs were found to inhibit key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor). These interactions were characterized by IC50 values indicating potent antiproliferative effects on cancer cell lines .
  • Neuropathic Pain Models :
    • Research involving P2X3 receptor antagonists indicated that fluorinated compounds could alleviate neuropathic pain by blocking ATP-gated ion channels in sensory neurons . The structural modifications enhanced selectivity and reduced side effects associated with central nervous system activity.

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFTLMBXARNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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